Cas no 1897007-21-4 (2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid)
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid
- 1897007-21-4
- EN300-1812460
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- Inchi: 1S/C11H9NO3/c1-12-5-4-7-2-3-8(6-9(7)12)10(13)11(14)15/h2-6H,1H3,(H,14,15)
- InChI Key: ZXLVNUWTVQLJJJ-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)C1C=CC2C=CN(C)C=2C=1
Computed Properties
- Exact Mass: 203.058243149g/mol
- Monoisotopic Mass: 203.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 59.3Ų
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1812460-0.05g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1812460-0.1g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1812460-0.25g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1812460-0.5g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1812460-1.0g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1812460-2.5g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1812460-5.0g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1812460-10.0g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1812460-1g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1812460-5g |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid |
1897007-21-4 | 5g |
$2650.0 | 2023-09-19 |
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid
Introduction to 2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid (CAS No. 1897007-21-4)
2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1897007-21-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative features a unique structural motif combining an indole ring with an acetoacetate moiety, making it a versatile intermediate in the development of biologically active molecules. The compound's molecular structure, characterized by its aromaticity and functional diversity, positions it as a valuable building block for drug discovery and synthetic chemistry applications.
The indole core of 2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid is well-documented for its presence in numerous pharmacologically relevant natural products and synthetic agents. Indole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 1-position of the indole ring enhances its metabolic stability and binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.
The acetoacetate functional group in the compound's structure contributes to its reactivity, enabling various transformations such as condensation reactions, Michael additions, and enolate-mediated couplings. These chemical properties make 2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid a powerful tool in synthesizing more complex molecules, including protease inhibitors, kinase modulators, and other therapeutic agents. Its utility extends to the development of chiral auxiliaries and catalysts due to its ability to participate in asymmetric synthesis pathways.
Recent advancements in computational chemistry have highlighted the potential of 2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid as a key intermediate in designing novel therapeutic entities. Molecular modeling studies have demonstrated its favorable interactions with biological targets such as enzymes and receptors, suggesting its role in modulating key cellular processes. For instance, research has indicated that derivatives of this compound exhibit inhibitory effects on certain kinases involved in cancer progression, offering promising avenues for further investigation.
In the context of drug development, the synthesis of 2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid has been optimized using modern synthetic methodologies to improve yield and purity. Continuous flow chemistry techniques have been particularly effective in producing this compound on a scalable basis while maintaining high chemical integrity. These innovations underscore the growing importance of 1897007-21-4 in industrial applications where efficiency and reproducibility are paramount.
The pharmacological profile of 2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid has been further explored through preclinical studies. Researchers have investigated its potential as an anti-inflammatory agent by examining its effects on cytokine production and immune cell signaling pathways. Preliminary data suggest that this compound may attenuate inflammatory responses by modulating key transcription factors and signaling cascades. Such findings align with the broader trend toward developing targeted therapies that address underlying mechanisms of inflammation rather than merely alleviating symptoms.
Moreover, the structural versatility of 2-(1-methyl-1H-indol-6-yl)-2-oxoacetic acid has inspired the design of novel analogs with enhanced pharmacological properties. By systematically modifying substituents on the indole ring or introducing additional functional groups into the acetoacetate moiety, chemists can fine-tune binding affinities and selectivity profiles. This approach has led to the discovery of several lead compounds with significant therapeutic potential across multiple disease indications.
The role of 1897007-21-4 in academic research is also noteworthy. It serves as a benchmark compound for teaching advanced organic synthesis techniques and for demonstrating principles of heterocyclic chemistry. Its unique reactivity and structural features make it an excellent case study for understanding how molecular design influences biological activity. Educational institutions frequently incorporate derivatives of this compound into their curriculum to foster innovation among future scientists.
Looking ahead, the future prospects for 2-(1-methyl-1H-indol-6-y l)-2 oxoacetic acid are bright, particularly as computational tools become more sophisticated and high-throughput screening methods are refined. These technologies will enable researchers to rapidly identify new derivatives with improved pharmacokinetic profiles and reduced side effects. Additionally, collaborations between academia and industry are likely to accelerate the translation of laboratory findings into clinical candidates.
In summary,1897007 21 4 represents a cornerstone in modern pharmaceutical chemistry Its unique structural features combined with its diverse reactivity make it an indispensable tool for drug discovery Synthetical methodologies continue to evolve enhancing both efficiency and scalability The growing body of research underscores its potential as a therapeutic agent while also highlighting opportunities for further exploration In both academic settings industrial applications this compound remains at forefront scientific innovation
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